molecular formula C8H11NO2S B8524306 Ethyl 2-aminothiophene-3-acetate

Ethyl 2-aminothiophene-3-acetate

Cat. No.: B8524306
M. Wt: 185.25 g/mol
InChI Key: AQOVRCJSALQIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminothiophene-3-acetate (CAS 387390-67-2) is a high-purity chemical reagent designed for research applications. This compound belongs to the 2-aminothiophene (2-AT) class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . While specific biological data for this acetate derivative is limited in the public domain, the 2-aminothiophene core is extensively documented in scientific literature. This scaffold is a key intermediate in the synthesis of novel small-molecule positive allosteric modulators (PAMs) of the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a critical therapeutic target for treating type 2 diabetes and obesity, as its activation stimulates glucose-dependent insulin secretion . Research indicates that 2-aminothiophene-based PAMs can enhance the receptor's response to its natural peptide agonist, leading to a significant increase in insulin secretion in vitro and a demonstrated reduction of blood plasma glucose levels in vivo . The synthetic accessibility of 2-aminothiophenes via the Gewald reaction makes this class particularly attractive for drug discovery efforts . Beyond metabolic disease research, 2-aminothiophene derivatives also show promising potential in other areas, including as antileishmanial agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 2-(2-aminothiophen-3-yl)acetate

InChI

InChI=1S/C8H11NO2S/c1-2-11-7(10)5-6-3-4-12-8(6)9/h3-4H,2,5,9H2,1H3

InChI Key

AQOVRCJSALQIMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(SC=C1)N

Origin of Product

United States

Chemical Reactivity and Derivatization of Ethyl 2 Aminothiophene 3 Acetate

Reactions at the 2-Amino Group

The primary amino group at the C2 position of the thiophene (B33073) ring is a key site for nucleophilic reactions, readily undergoing condensation, acylation, and substitution reactions.

The 2-amino group of ethyl 2-aminothiophene-3-carboxylate and its derivatives readily condenses with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. These reactions are typically carried out by heating the reactants in a suitable solvent.

For instance, various substituted ethyl 2-aminothiophene-3-carboxylates react with salicylaldehyde (B1680747). asianpubs.org The reaction involves stirring the aminothiophene derivative with salicylaldehyde in ethanol (B145695) at 45°C for approximately three hours. asianpubs.org This condensation results in the formation of hybrid molecules that incorporate both the thiophene and Schiff base moieties, which are of interest for their potential biological activities. asianpubs.org The general scheme for this reaction is the condensation of a primary amine with an aldehyde to form a C=N double bond.

Table 1: Synthesis of Schiff Bases from Ethyl 2-aminothiophene-3-carboxylate Derivatives This table is based on the reaction of various aminothiophenes with salicylaldehyde as described in the literature. asianpubs.org

EntryKetone Precursor for Aminothiophene SynthesisResulting Schiff Base ProductYield (%)
1CyclohexanoneEthyl 2-((2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate80
2CycloheptanoneEthyl 2-((2-hydroxybenzylidene)amino)-4,5,6,7,8-pentahydrocyclohepta[b]thiophene-3-carboxylate75
34-MethylcyclohexanoneEthyl 2-((2-hydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate85
4Acetone (B3395972)Ethyl 2-((2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate70
5AcetophenoneEthyl 2-((2-hydroxybenzylidene)amino)-4-methyl-5-phenylthiophene-3-carboxylate78

The nucleophilic 2-amino group can be readily acylated to form the corresponding amides. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides. For example, 2-aminothiophene derivatives can be converted to their stable acetamides by refluxing with an excess of acetic anhydride (B1165640). researchgate.net Similarly, reaction with benzoyl chloride can yield the corresponding benzoylamino derivative. google.com These reactions provide a stable amide linkage and are fundamental in the synthesis of more complex molecules.

In a reported synthesis, 3-acetyl-2-aminothiophenes were heated with acetic anhydride to produce N-(3-acetyl-2-thienyl)acetamides. researchgate.net Another example includes the formation of the acetylamino and benzoylamino derivatives of methyl 3-aminothiophene-2-carboxylate, which yield colorless crystals. google.com

Direct N-alkylation of the 2-amino group in 2-amino-3-acylthiophenes has been reported to be challenging, often requiring harsh reaction conditions. rsc.orgrsc.org However, methodologies have been developed to achieve this transformation under milder conditions. One such approach involves a two-step sequence: the amino group is first converted into a carbamate (B1207046) or an amide, which is then alkylated using a base such as cesium carbonate in DMF. rsc.org This method allows for the introduction of alkyl groups like n-butyl and isopropyl, which are difficult to install using classical methods. rsc.org

A more direct method for N-arylation is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aminothiophene and an aryl halide. Research has demonstrated that methyl 3-aminobenzo[b]thiophene-2-carboxylates can be successfully coupled with various bromobenzenes bearing electron-withdrawing groups and with 2-bromopyridines. The reaction is typically carried out using a palladium acetate (B1210297) catalyst with a specialized phosphine (B1218219) ligand, such as Xantphos, in the presence of a base like cesium carbonate.

Table 2: Buchwald-Hartwig N-Arylation of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (1) with Aryl Bromides This table presents selected examples from the literature demonstrating the scope of the N-arylation reaction.

EntryAryl BromideCatalyst SystemProductYield (%)
14-NitrobromobenzenePd(OAc)₂ / Xantphos / Cs₂CO₃Methyl 3-((4-nitrophenyl)amino)benzo[b]thiophene-2-carboxylate70
24-CyanobromobenzenePd(OAc)₂ / Xantphos / Cs₂CO₃Methyl 3-((4-cyanophenyl)amino)benzo[b]thiophene-2-carboxylate50
34-AcetylbromobenzenePd(OAc)₂ / Xantphos / Cs₂CO₃Methyl 3-((4-acetylphenyl)amino)benzo[b]thiophene-2-carboxylate50
42-BromopyridinePd(OAc)₂ / Xantphos / Cs₂CO₃Methyl 3-(pyridin-2-ylamino)benzo[b]thiophene-2-carboxylate45

It is noted, however, that reactions with bromobenzenes bearing electron-donating groups were unsuccessful under these conditions, suggesting a limitation related to the electronic properties of the coupling partners.

Reactions at the 3-Ester Group

The ethyl ester at the C3 position is an electrophilic site that can undergo various nucleophilic acyl substitution reactions.

The ethyl ester group of ethyl 2-aminothiophene-3-acetate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This saponification is a common and high-yielding transformation for this class of compounds.

For example, the saponification of 3-aminothiophene-2-carboxylic acid esters using aqueous sodium hydroxide (B78521) solution has been reported to produce the corresponding 3-aminothiophene-2-carboxylic acid in yields as high as 90%. google.com The reaction typically involves treating the ester with an aqueous base, followed by acidification to precipitate the free carboxylic acid. google.com This transformation is a key step in modifying the ester functionality or preparing derivatives of the carboxylic acid itself.

Beyond hydrolysis, the ester group is expected to undergo other standard transformations. One of the most common is transesterification, where the ethyl group of the ester is exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. Although specific examples for this compound are not prominently detailed in the surveyed literature, this reaction is a fundamental and predictable transformation for the ester functional group. Another potential reaction is amidation, where the ester is converted to an amide by reaction with an amine, often requiring heat or catalysis. These transformations further enhance the synthetic utility of the thiophene core by allowing for the introduction of a wide variety of functional groups at the C3 position.

Ring Functionalization and Annulation Reactions

The strategic positioning of the amino and ester groups on the thiophene core of this compound makes it an ideal precursor for ring functionalization and annulation reactions. These reactions involve the construction of new rings fused to the thiophene moiety, giving rise to a diverse range of polycyclic heterocyclic compounds.

Synthesis of Fused Heterocyclic Systems

The condensation of this compound with various bifunctional reagents is a cornerstone for the synthesis of fused heterocyclic systems. These reactions typically proceed through an initial reaction at the amino group, followed by an intramolecular cyclization involving the ester group or an activated position on the thiophene ring.

Thienopyrimidines, which are isosteres of purines, are a particularly important class of fused heterocycles synthesized from this compound. The general strategy involves the reaction of the 2-amino group with a reagent containing a C-N-C fragment, which then cyclizes with the adjacent ester group to form the pyrimidine (B1678525) ring.

A common method for the synthesis of thieno[2,3-d]pyrimidin-4-ones involves the cyclization of ethyl 2-aminothiophene-3-carboxylate derivatives with formamide (B127407). nih.gov For instance, heating 5,6,7,8-tetrahydro-3H-benzo mdpi.comtandfonline.comthieno[2,3-d]pyrimidin-4-one with formamide under reflux yields the corresponding thienopyrimidinone. nih.gov This resulting thienopyrimidinone can be further functionalized. For example, treatment with phosphorus oxychloride (POCl3) can convert the 4-oxo group into a 4-chloro substituent, which can then undergo nucleophilic substitution with amines to produce 4-anilino derivatives. nih.gov

Another approach involves the reaction of ethyl 2-aminothiophene-3-carboxylates with isothiocyanates. This reaction initially forms thienylthiourea derivatives, which can then be cyclized using alcoholic potassium hydroxide to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govmdpi.com These 2-thioxo derivatives can be further modified, for instance, by alkylation to give 2-alkylthio derivatives. nih.govmdpi.com

Furthermore, condensation of ethyl 2-aminothiophene-3-carboxylates with ethyl chloroformate produces carbamate derivatives. nih.govmdpi.com These carbamates can be fused with primary amines at high temperatures to afford dione (B5365651) derivatives, such as 3-(4-chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo mdpi.comtandfonline.comthieno[2,3-d]pyrimidine-2,4-dione. mdpi.com

The reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of hydrochloric acid also provides a route to thienopyrimidine derivatives. tubitak.gov.tr

Table 1: Synthesis of Thienopyrimidine Derivatives

Starting Material Reagent(s) Product Reference(s)
Ethyl 2-aminothiophene-3-carboxylate Formamide Thieno[2,3-d]pyrimidin-4-one nih.gov
Ethyl 2-aminothiophene-3-carboxylate Aryl isothiocyanates, then KOH 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one nih.govmdpi.com
Ethyl 2-aminothiophene-3-carboxylate Ethyl chloroformate, then p-chlorobenzylamine 3-(4-Chlorobenzyl)thieno[2,3-d]pyrimidine-2,4-dione mdpi.com

Information regarding the direct synthesis of thieno[2,3-b]pyrrol-5-one structures from this compound was not found in the provided search results. This specific ring system may be synthesized through alternative routes or from different starting materials.

The versatility of this compound extends to the synthesis of various other fused bicyclic and polycyclic systems beyond thienopyrimidines. These syntheses often leverage the reactivity of the amino and ester groups in concert with other reagents to construct diverse heterocyclic frameworks.

For example, treatment of ethyl 2-aminothiophene-3-carboxylate derivatives with triethyl orthoformate followed by ethylenediamine (B42938) can lead to the formation of 3-amino-ethyl-4-imino-derivatives. nih.gov

Additionally, the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with acetic anhydride yields the corresponding ethyl 2-acetamido-4-methyl-5-acetylthiophene-3-carboxylate. srce.hr Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) in ethanol leads to the formation of 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, another example of a thienopyrimidine derivative. srce.hr

Furthermore, the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives has been achieved by treating 4-aminothiophene derivatives, which can be derived from precursors related to this compound, with phenyl isothiocyanate. tandfonline.com

Electrophilic Aromatic Substitution

The thiophene ring is known to undergo electrophilic aromatic substitution reactions, typically at the 5-position if it is unsubstituted, due to the directing effect of the sulfur atom and the activating amino group. The rate of electrophilic substitution in thiophene is generally greater than that in benzene (B151609). pearson.com However, specific examples of electrophilic aromatic substitution directly on this compound were not detailed in the search results. It is plausible that reactions such as halogenation, nitration, and acylation could occur on the thiophene ring, provided the conditions are controlled to avoid side reactions with the amino and ester groups.

Nucleophilic Substitution

Nucleophilic substitution reactions on the thiophene ring of this compound are not common as the electron-rich nature of the ring makes it resistant to nucleophilic attack. However, nucleophilic substitution can occur on derivatives of this compound. For instance, as mentioned previously, a 4-chlorothienopyrimidine derivative, synthesized from a thienopyrimidinone, can undergo nucleophilic aromatic substitution with an aromatic amine to yield a 4-anilino derivative. nih.gov This demonstrates that transformation of the initial fused ring system can enable subsequent nucleophilic substitution reactions.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, offering insights into the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of ethyl 2-aminothiophene-3-acetate provides a clear proton inventory of the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments are observed.

The protons of the ethyl ester group exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, a result of coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, are observed as a quartet due to coupling with the methyl protons. A broad singlet signal is characteristic of the amine (NH₂) protons. The thiophene (B33073) ring proton also appears as a singlet in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
CH₃ (ester)1.35t7.1
CH₂ (ester)4.29q7.1
NH₂6.07s-
Thiophene-H5.82s-

Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions. iucr.orgiucr.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbons of the thiophene ring appear in the aromatic region, with their specific shifts influenced by the amino and ester substituents. The carbons of the ethyl group are observed in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) in ppm
C=O (ester)166.13
C2 (thiophene)164.17
C4 (thiophene)136.71
C5 (thiophene)106.72
C3 (thiophene)102.85
O-CH₂ (ester)59.54
CH₃ (ester)14.40
C-CH₃ (thiophene)18.40

Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions. iucr.orgiucr.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is a standard and powerful method for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the coupling between the methyl and methylene protons of the ethyl group, showing a cross-peak between their respective signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would show cross-peaks between the CH₃ proton signal and the corresponding carbon signal, the O-CH₂ proton signal and its carbon, and the thiophene proton signal and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net This would be crucial in confirming the connectivity of the ester group to the thiophene ring. For instance, correlations would be expected between the O-CH₂ protons and the carbonyl carbon, as well as the C3 carbon of the thiophene ring. The thiophene proton would show correlations to adjacent ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The presence of both an amine and an ester group results in a distinctive spectral fingerprint.

Key vibrational frequencies include the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is a strong, sharp absorption band usually found around 1650-1670 cm⁻¹. Other significant bands include C-H stretching vibrations of the alkyl and aromatic portions, C=C stretching of the thiophene ring, and C-O stretching of the ester. asianpubs.orgresearchgate.net

Table 3: FTIR Spectroscopic Data for Ethyl 2-aminothiophene-3-carboxylate Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3460, 3319
C-H (aromatic)Stretching3056
C-H (aliphatic)Stretching2947
C=O (ester)Stretching1666
C=C (aromatic)Stretching1593, 1496, 1438
C-OStretching1107

Note: This data is for a closely related derivative, ethyl 2-amino-4-phenylthiophene-3-carboxylate, and provides a representative range for the expected vibrations. asianpubs.org

Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum reveals characteristic absorption bands that are indicative of its aromatic thiophene core and the influence of its substituents. The spectrum of this compound has been reported to show a maximum absorption peak that helps in its characterization. researchgate.net The specific wavelength of maximum absorbance (λmax) is a key parameter derived from this analysis. The electronic transitions observed are typically π → π* and n → π* transitions associated with the conjugated system of the thiophene ring and the non-bonding electrons of the nitrogen and oxygen atoms.

Compound Maximum Absorption (λmax) Reference
This compoundNot explicitly stated in the provided search results, but a spectrum is available. researchgate.net

Note: While a UV-Vis spectrum for this compound is mentioned and shown in a figure, the precise numerical value for λmax is not provided in the available text. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features. For derivatives of this compound, electrospray ionization mass spectrometry (ESI-MS) is a commonly employed technique.

For instance, the ESI-MS data for a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, showed a calculated m/z for C₈H₁₁NO₂S of 185.05, with the found [M+H]⁺ peak at 186.15, confirming the molecular weight. iucr.org Similarly, for ethyl 2-amino-4-phenylthiophene-3-carboxylate, the mass spectrum displayed the molecular ion peak (M+·) at m/z 247, with a base peak at m/z 201, corresponding to the loss of an ethoxy group. psu.edu These fragmentation patterns are instrumental in verifying the structure of the synthesized compounds.

Compound Ionization Method Calculated m/z Observed m/z ([M+H]⁺ or M+·) Key Fragments (m/z) Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateESI-MS185.05 (for C₈H₁₁NO₂S)186.15Not specified iucr.org
Ethyl 2-amino-4-phenylthiophene-3-carboxylateGC-MSNot specified247 (67%)201 (100%), 172 (39%), 146 (12%) psu.edu
Ethyl benzo[b]thiophene-3-carboxylateMSNot specified207 ([M+H]⁺)Not specified researchgate.net

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography offers an unparalleled, detailed view of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been applied to derivatives of this compound to elucidate their precise three-dimensional architecture.

Single-crystal X-ray diffraction studies on related compounds, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, have provided precise measurements of bond lengths and angles. nih.gov For example, in the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, the asymmetric unit contains two independent molecules, A and B. iucr.org In both molecules, the thiophene ring and its directly attached atoms are essentially coplanar. iucr.org The dihedral angle between the thiophene ring and the amino group is approximately 12.5° for molecule A and 11° for molecule B. iucr.org The ethyl carboxylate group is nearly coplanar with the thiophene ring, with dihedral angles of 1.65° and 2.1° for molecules A and B, respectively. iucr.org

Table of Selected Bond Lengths and Angles for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:

Parameter Value (Å or °) Reference
N1—H1N10.88 (3) Å nih.gov
N1—H2N10.87 (2) Å nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions, which can be analyzed in detail using techniques like Hirshfeld surface analysis.

In the crystal structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, molecules are linked by N—H⋯O hydrogen bonds, forming an infinite wave-like chain along the b-axis. nih.gov The structure also exhibits C—H⋯π interactions. nih.gov An intramolecular N—H⋯O hydrogen bond is also present, creating an S(6) ring motif. nih.gov Similarly, for ethyl 2-amino-4-methylthiophene-3-carboxylate, intramolecular N—H⋯O hydrogen bonds are observed in both molecules in the asymmetric unit. iucr.org These molecules form dimers through intermolecular N—H⋯S bonds, and these dimers are further linked into chains by N—H⋯O hydrogen bonds. iucr.org

Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, has been used to study related thiophene derivatives. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the analysis revealed that the most significant contributions to the Hirshfeld surface are from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) contacts. nih.gov In another study on a different heterocyclic compound, H···H contacts accounted for the largest contribution to the Hirshfeld surface (66.9%), followed by O···H/H⋯O (22.1%) and C···H/H⋯C (9.2%) contacts. nih.gov This type of analysis provides a detailed fingerprint of the intermolecular forces that stabilize the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including geometry, electronic structure, and vibrational frequencies.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiophene (B33073) derivatives, a key structural feature is the planarity of the thiophene ring and its substituents.

In a study on the closely related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, X-ray crystallography revealed that the thiophene ring is nearly planar. nih.gov The mean plane of the thiophene ring and the ethoxycarbonyl group are almost coplanar, with a very small dihedral angle between them. nih.gov This planarity is indicative of the delocalized π-electron system within the thiophene ring.

Table 1: Selected Optimized Geometrical Parameters of a Thiophene Derivative (Analogous to Ethyl 2-aminothiophene-3-acetate)

Note: The following data is for Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) as a representative model.

ParameterBond Length (Å) - CalculatedBond Angle (°) - Calculated
C-S (Thiophene)1.73 - 1.76
C=C (Thiophene)1.38 - 1.42
C-N1.35
C=O1.22
C-O1.35
S-C-C
C-C-C
C-S-C
H-N-H
O=C-O

Data adapted from computational studies on analogous thiophene derivatives.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. In the computational study of EAMC, the HOMO/LUMO energy gap was analyzed to understand the charge transfer characteristics within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govlibretexts.org It is used to predict sites for electrophilic and nucleophilic attack. nih.govlibretexts.org The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For aminothiophene derivatives, the negative potential is generally concentrated around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, while the positive potential is located around the amino group's hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool to study donor-acceptor interactions and charge delocalization within the molecule. nih.gov For EAMC, NBO analysis was used to investigate the hyperconjugative interactions that stabilize the molecular system. nih.gov

Table 2: Calculated Electronic Properties of a Thiophene Derivative (Analogous to this compound)

Note: The following data is for Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) as a representative model.

PropertyValue (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)

Qualitative data indicates a significant HOMO-LUMO gap suggesting adequate charge transfer. nih.gov Specific values would be dependent on the exact computational method and basis set used.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. DFT methods are known to provide excellent agreement between calculated and experimental vibrational frequencies. ejournal.bynih.govresearchgate.net

For EAMC, vibrational analysis was conducted, and the potential energy distribution (PED) was used to provide a complete assignment of the observed vibrational bands in the experimental IR and Raman spectra. nih.gov Key vibrational modes for aminothiophene derivatives include the N-H stretching of the amino group, C=O stretching of the ester, and various stretching and bending modes of the thiophene ring.

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These local reactivity descriptors are derived from the change in electron density when an electron is added to or removed from the system. researchgate.net

For EAMC, Fukui function analysis was employed to pinpoint the possible sites for attacks by different substituents. nih.gov This analysis helps in understanding the regioselectivity of reactions involving the aminothiophene scaffold. Generally, the Fukui functions can highlight the reactivity of the carbon atoms in the thiophene ring, as well as the nitrogen of the amino group and the oxygen of the carbonyl group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While no specific MD simulation studies were found for this compound, a comprehensive study on EAMC included molecular dynamics simulations. nih.gov Such simulations can provide insights into the conformational dynamics of the molecule, its interactions with solvent molecules, and the stability of intermolecular complexes, for example, with biological macromolecules. nih.govmdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, involves a multi-step mechanism that can be investigated using computational tools. nih.gov The reaction typically proceeds through a Knoevenagel condensation followed by sulfur addition and ring closure. nih.gov While a detailed computational study of the reaction mechanism for the formation of this compound was not found, such studies on analogous systems can provide a general understanding of the reaction pathway and the factors influencing it.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed in drug design and discovery to understand and model the interactions between a ligand and a target protein at the atomic level. This allows for the prediction of binding affinity and the mode of action of the ligand.

A comprehensive review of scientific literature reveals a notable focus on the molecular docking of derivatives of this compound rather than the parent compound itself. Researchers have extensively used this compound as a versatile starting scaffold to synthesize a wide array of more complex molecules with potential biological activities. These subsequent derivatives have been the primary subjects of molecular docking studies to investigate their interactions with various biological targets.

For instance, derivatives of 2-aminothiophene have been investigated through computer-aided drug design for various applications. nih.gov Similarly, studies have been published on the molecular docking of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and other thiophene derivatives, where the core thiophene structure is elaborated with additional functional groups to enhance binding with specific proteins. colab.ws

Investigative Applications of Ethyl 2 Aminothiophene 3 Acetate Derivatives

Role as Chemical Building Blocks for Complex Heterocyclic Architectures

The structure of ethyl 2-aminothiophene-3-acetate derivatives is particularly conducive to the construction of fused and complex heterocyclic systems. The presence of two key reactive sites—the amino group and the ester group—allows for a multitude of cyclization and condensation reactions. These derivatives are frequently synthesized via the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an activated nitrile like ethyl cyanoacetate (B8463686), and elemental sulfur. ijpscr.infosciforum.netijcmas.com This method provides a direct and efficient route to polysubstituted 2-aminothiophenes. ijpscr.infoijcmas.com

Once formed, the 2-aminothiophene core acts as a synthon for a wide range of more complex structures. The amino group can be acylated, diazotized, or condensed with various electrophiles, while the ester group can be hydrolyzed, amidated, or used in cyclization reactions. For instance, researchers have utilized these derivatives as building blocks for synthesizing fused pyrimidine (B1678525) and thiazine (B8601807) systems. mdpi.com The reaction of the aminothiophene with nitrogen nucleophiles such as 5-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) leads to the formation of corresponding iminothiophene derivatives, which can be further elaborated. nih.gov The inherent reactivity of the 2-amino-3-cyano or 2-amino-3-alkoxycarbonyl thiophenes offers a pathway to a large number of interesting and biologically relevant heterocyclic systems. sciforum.net

Starting Derivative TypeResulting Heterocyclic ArchitectureReference
2-Aminothiophene-3-carboxylateThieno[3,2-f] nih.govijpscr.infotriazolo[4,3-a] ijpscr.infodiazepine nih.gov
2-Aminothiophene-3-carbonitrileThieno-pyrimidine mdpi.com
2-Aminothiophene-3-carbonitrileThieno-thiazine mdpi.com
2-Acetylthiophene derivativeIminothiophene derivatives nih.gov
2-Aminothiophene-3-carbonitrileTetrazole derivatives sciforum.net

Applications in Material Science and Functional Materials

The thiophene (B33073) ring is a well-known component in materials science due to its unique electronic properties, stability, and potential for polymerization. Derivatives of this compound provide a versatile platform for creating novel functional materials.

2-Aminothiophenes are important precursors in the synthesis of heterocyclic dyes. ijpscr.infosciforum.net The 2-amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. nih.gov These thiophene-based dyes are valued for their bright shades and good dyeing properties. researchgate.net For example, novel 3-acetyl-2-aminothiophenes have been synthesized specifically as building blocks for thiophene azo dyes. nih.gov The synthesis of disperse and acid dyes using 2-aminothiophene intermediates has been successfully demonstrated, with the resulting dyes showing applicability in dyeing leather and other substrates. ijarp.org The general process involves the synthesis of the aminothiophene intermediate, followed by diazotization and coupling to form the final dye molecule. ijarp.org

While thiophene-based structures are explored in various areas of material science, specific applications of this compound derivatives in the field of liquid crystals are not extensively documented in the reviewed literature.

Thiophene derivatives are recognized for their properties that are suitable for use in functional materials like organic light-emitting diodes (OLEDs). iucr.org This suitability stems from their reversible oxidation that occurs at low potentials. iucr.org The ability to form polymers and extended π-conjugated systems makes thiophene-based molecules, including those derived from this compound, promising candidates for creating the semiconducting layer in OLED devices.

Similar to their application in OLEDs, thiophene derivatives are investigated for their use in field-effect transistors (FETs). iucr.org The electronic properties of the thiophene ring allow it to effectively transport charge, which is a fundamental requirement for the active channel material in a transistor. The synthetic accessibility of this compound derivatives allows for the systematic modification of their structure to fine-tune these electronic properties for optimal performance in FETs. iucr.org

Exploration of Biological Mechanisms and Activity (excluding human clinical trials)

Derivatives of this compound have been the subject of extensive investigation for their diverse biological and pharmacological properties. nih.gov These compounds have shown potential in various therapeutic areas, primarily through in vitro studies and research on biological mechanisms.

A significant body of research highlights their antimicrobial activity . ijpscr.infoijpscr.info Various substituted 2-aminothiophene derivatives have been synthesized and tested against a range of pathogens. ijpscr.info For example, a series of 2-(2-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives showed good potency in inhibiting the growth of bacteria including E. coli, P. aeruginosa, Salmonella, and S. aureus. nih.gov In some cases, the activity of these synthetic compounds was found to be comparable to standard antibiotics like gentamicin. nih.govd-nb.info

DerivativeTest OrganismActivityReference
Compound 3b¹E. coliMIC: 1.11 µM nih.gov
Compound 3b¹P. aeruginosaMIC: 1.00 µM nih.gov
Compound 3b¹SalmonellaMIC: 0.54 µM nih.gov
Compound 3b¹S. aureusMIC: 1.11 µM nih.gov
Thiophene derivative 7P. aeruginosaMore potent than gentamicin nih.gov
Compound 9a²Gram-negative bacteria102% inhibition (vs. gentamicin) d-nb.info
Compound 3 (4-hydroxy derivative)B. subtilisZone of inhibition: 12 mm ijcmas.com
Compound 3 (4-dimethylamino derivative)B. subtilis, E. coli, S. aureusHighest activity in its series ijcmas.com
¹ Structure: A 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivative
² Structure: A pyridine (B92270) side chain derivative

Beyond antibacterial action, these derivatives have been explored for antileishmanial activity . A study focusing on 2-aminothiophene-indole hybrids revealed that many of these compounds exhibited pronounced anti-promastigote activity against Leishmania amazonensis, with some showing IC₅₀ values below 15.0 µM. mdpi.com The research highlighted that an ethyl-ester group at the 3-position of the thiophene ring contributed to more pronounced activity compared to bulkier substituents like tert-butyl. mdpi.com

CompoundRadical at C-3TargetIC₅₀ (µM)Reference
21 Ethyl-esterL. amazonensis promastigotes3.1 mdpi.com
21 Ethyl-esterL. amazonensis amastigotes2.9 mdpi.com
22 Tert-butylL. amazonensis promastigotes6.52 mdpi.com
22 Tert-butylL. amazonensis amastigotes8.35 mdpi.com

In the field of metabolic diseases, 2-aminothiophene derivatives have been identified as a new class of positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R) . nih.gov These small molecules, in the presence of a GLP-1 peptide agonist, were shown to increase GLP-1R activity in a dose-dependent manner in cell-based assays. This modulation suggests a potential mechanism for enhancing insulin (B600854) secretion, making them interesting candidates for further investigation in the context of type 2 diabetes. nih.gov

Other reported biological activities include antioxidant ijcmas.com and antifungal properties. nih.govd-nb.info The wide spectrum of biological effects underscores the importance of the 2-aminothiophene scaffold as a privileged structure in medicinal chemistry research. ijpscr.infomdpi.com

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimycobacterial)

The 2-aminothiophene core is a key structural motif in a multitude of compounds exhibiting antimicrobial properties. ijpscr.info The inherent biological activity of this heterocyclic system has prompted numerous studies into the antibacterial, antifungal, and antimycobacterial potential of its derivatives.

Antibacterial and Antifungal Activity:

Substituted 2-aminothiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. ijpscr.info For instance, a series of novel armed thiophene derivatives were synthesized and characterized. nih.gov One of these derivatives, an iminothiophene, demonstrated greater potency against Pseudomonas aeruginosa than the standard drug, gentamicin. nih.gov Another study highlighted that arylurea derivatives of benzothiophene (B83047) showed notable fungistatic activity against Penicillium italicum and significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds were found to be in the range of 16-128 µg/ml. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Thiophene Derivatives

Derivative TypeOrganismActivityReference
Iminothiophene derivativePseudomonas aeruginosaMore potent than gentamicin nih.gov
Arylurea derivatives of benzothiophenePenicillium italicumNoticeable fungistatic activity researchgate.net
Arylurea derivatives of benzothiopheneGram-positive and Gram-negative bacteriaHigh antibacterial activity researchgate.net
Di-(2-ethylhexyl) phthalateVarious bacteria and fungiMIC range: 16-128 µg/ml nih.gov

Antimycobacterial Activity:

A significant area of investigation has been the development of this compound derivatives as inhibitors of Mycobacterium tuberculosis. A series of novel thiophene-arylamide compounds were designed and synthesized based on the structure of a noncovalent decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitor, TCA1. acs.orgnih.gov Systematic optimization led to new lead compounds with potent antimycobacterial activity and low cytotoxicity. acs.orgnih.gov

Several of these compounds exhibited potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with MIC values ranging from 0.02 to 0.24 μg/mL. acs.orgnih.govnih.govbirmingham.ac.uk These compounds also retained potent DprE1 inhibition, with IC50 values between 0.2 and 0.9 μg/mL. acs.orgnih.govnih.govbirmingham.ac.uk Notably, a fluoro-substituted phenyl derivative showed a remarkable MIC of 0.03 μg/mL. acs.org These thiophene-arylamide derivatives demonstrated no significant cross-resistance with existing drugs like PBTZ169 and bedaquiline, indicating their potential as noncovalent DprE1 inhibitors for combination therapies. acs.org

Table 2: Antimycobacterial Activity of Thiophene-Arylamide Derivatives
CompoundActivity TypeValueReference
Thiophene-arylamide derivatives (general)MIC against drug-susceptible/resistant TB0.02-0.24 µg/mL acs.orgnih.govnih.govbirmingham.ac.uk
Thiophene-arylamide derivatives (general)DprE1 Inhibition (IC50)0.2-0.9 µg/mL acs.orgnih.govnih.govbirmingham.ac.uk
Fluoro-substituted phenyl derivative (25b)MIC against M. tuberculosis0.03 µg/mL acs.org
Compound 25aMIC against M. tuberculosis0.19 µg/mL acs.org

Antiprotozoal Activity

Derivatives of 2-aminothiophene have shown promise as agents against various protozoal infections, including leishmaniasis and Chagas disease. mdpi.comnih.gov

Research has focused on synthesizing and evaluating 2-aminothiophene derivatives for their activity against Leishmania species. mdpi.comnih.gov One study reported the synthesis of 2-aminothiophene-indole hybrids, with several compounds exhibiting pronounced anti-promastigote activity with IC50 values below 15.0 μM. mdpi.com The size of a cycloalkyl ring fused to the thiophene core was found to influence activity, with an eight-membered ring derivative showing the best profile (IC50 values of 1.2 and 2.6 µM against promastigotes and amastigotes, respectively). mdpi.com Substitution at the C-3 position of the thiophene ring also played a role; replacing a 3-carbonitrile with a 3-carboxamide or 3-carboxylate group was beneficial in certain derivatives. mdpi.com For example, a derivative with a 3-ethyl-ester group was particularly active, with IC50 values of 3.1 and 2.9 µM against promastigotes and amastigotes, respectively. mdpi.com

In another study, benzothiophene derivatives containing a 2-aminoethyl fragment were synthesized and tested for their antiprotozoal activity. researchgate.net An azabenzthiophene derivative demonstrated high activity, exceeding that of the reference drug chloroquine (B1663885) by two-fold. researchgate.net

Table 3: Antiprotozoal Activity of Selected Thiophene Derivatives
Derivative TypeOrganismActivity (IC50)Reference
2-Aminothiophene-indole hybrid (8-membered ring)L. amazonensis promastigotes1.2 µM mdpi.com
2-Aminothiophene-indole hybrid (8-membered ring)L. amazonensis amastigotes2.6 µM mdpi.com
Derivative with 3-ethyl-ester groupL. amazonensis promastigotes3.1 µM mdpi.com
Derivative with 3-ethyl-ester groupL. amazonensis amastigotes2.9 µM mdpi.com
Azabenzthiophene derivativeProtozoa2x more active than chloroquine researchgate.net

Antiproliferative Activity

The antiproliferative potential of 2-aminothiophene derivatives against various cancer cell lines has been a significant area of research. nih.gov These compounds have demonstrated the ability to inhibit cell proliferation and, in some cases, induce cell cycle arrest. nih.gov

In one study, several 2-aminothiophene derivatives were evaluated for their antiproliferative effects on human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov The results indicated that these derivatives had significant antiproliferative potential, with the percentage of cell proliferation inhibition being comparable to or even exceeding that of the standard drug, doxorubicin. nih.gov Notably, derivatives designated as 6CN14 and 7CN09 were particularly effective. nih.gov Importantly, these compounds showed a protective effect on non-tumor fibroblast cells (3T3). nih.gov Flow cytometry analysis revealed that the compounds interfered with the progression of the cell cycle, suggesting a cytostatic effect. nih.gov

Enzyme Inhibition Studies (e.g., DprE1 inhibitors)

A key target for the antimycobacterial activity of this compound derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). acs.orgnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. nih.gov

Researchers have successfully designed and synthesized a series of novel thiophene-arylamide compounds as noncovalent DprE1 inhibitors. acs.orgnih.gov These compounds were derived from the known DprE1 inhibitor TCA1 through a structure-based scaffold hopping strategy. acs.orgnih.gov Systematic optimization of the side chains flanking the thiophene core resulted in new lead compounds with potent DprE1 inhibition. acs.orgnih.gov

Several of these derivatives exhibited potent inhibition of DprE1 with IC50 values in the range of 0.2 to 0.9 μg/mL. acs.orgnih.govnih.govbirmingham.ac.uk This potent enzyme inhibition correlated well with their strong in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. acs.orgnih.govnih.govbirmingham.ac.uk The discovery of these thiophene-based DprE1 inhibitors provides a promising avenue for the development of new anti-tuberculosis drugs. scilit.com

Modulatory Activity on Biological Targets (e.g., GLP-1 receptor, adenosine (B11128) A1 receptor)

Derivatives of this compound have also been investigated for their ability to modulate the activity of important biological targets, such as G protein-coupled receptors.

Glucagon-like peptide-1 (GLP-1) Receptor:

Two new 2-aminothiophene-based small molecules have been identified as positive allosteric modulators (PAMs) of the GLP-1 receptor, a key target in the treatment of type 2 diabetes. nih.gov One of these compounds, S-1, is notable for its low molecular weight. nih.gov In cell-based assays, S-1, when combined with the GLP-1 peptide, dose-dependently increased the activity of the GLP-1 receptor. nih.gov Furthermore, the combination of S-1 with GLP-1 led to a 1.5-fold increase in insulin secretion at a concentration of 5 μM. nih.gov The synergistic effect is thought to be at least partially due to an enhanced impact on CREB phosphorylation. nih.gov These 2-aminothiophene derivatives represent a new and promising class of GLP-1R PAMs. nih.gov

Adenosine A1 Receptor:

The 2-amino-3-benzoylthiophene scaffold has been extensively used to develop allosteric modulators of the adenosine A1 receptor. nih.govnih.gov A series of 2-amino-3-(p-chlorobenzoyl)-4-benzyl-5-arylthiophene derivatives have been identified as positive allosteric enhancers of this receptor. nih.gov These compounds were shown to increase the binding of agonist ligands to the A1 receptor and enhance its function. nih.govnih.gov The enhancers were found to slow the dissociation of an agonist from the receptor, which is consistent with an allosteric mechanism of action. nih.gov This modulatory activity suggests potential therapeutic applications in conditions such as ischemia. nih.gov

Conclusion and Future Research Directions

Summary of Synthetic Advances and Chemical Versatility

The primary and most well-established method for synthesizing ethyl 2-aminothiophene-3-acetate and its derivatives is the Gewald reaction. researchgate.netwikipedia.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene. wikipedia.org

Over the years, numerous modifications to the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These advancements include the use of microwave irradiation, solvent-free conditions, and various catalysts. sciforum.netpsu.edu For instance, ball-milling has been demonstrated as a green and efficient solvent- and catalyst-free method for this synthesis. sciforum.net The use of different bases, such as morpholine (B109124) or triethylamine, can also influence the reaction's outcome and efficiency. psu.eduasianpubs.org

The chemical versatility of this compound stems from the reactivity of its functional groups. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. tubitak.gov.trimpactfactor.org It can also participate in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. tubitak.gov.tr

The ester group is amenable to hydrolysis, amidation, and reduction, providing further avenues for structural modification. The thiophene (B33073) ring itself can undergo electrophilic substitution reactions, although the electron-donating amino group directs substitution primarily to the 5-position. tubitak.gov.tr This rich reactivity profile makes this compound a valuable precursor for creating extensive libraries of compounds for various applications. researchgate.net

Potential for Design of Novel Chemical Entities

The structural framework of this compound serves as a privileged scaffold in drug discovery. The thiophene core is a bioisostere of the benzene (B151609) ring and is found in numerous FDA-approved drugs. nih.gov The presence of the amino and ester groups provides handles for pharmacomodulation, allowing for the fine-tuning of physicochemical properties and biological activity. mdpi.com

Derivatives of 2-aminothiophenes have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govresearchgate.net For example, some derivatives have shown potential as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes. nih.gov The ability to readily synthesize a diverse range of analogs from this compound makes it an attractive starting point for the development of new therapeutic agents. researchgate.netresearchgate.net By systematically modifying the substituents on the thiophene ring, researchers can explore structure-activity relationships and optimize compounds for specific biological targets. mdpi.com

Untapped Research Avenues in Synthetic and Material Science Applications

While the use of this compound in medicinal chemistry is well-documented, its potential in material science remains a relatively underexplored area. The thiophene unit is a key component in conducting polymers and organic electronic materials due to its electron-rich nature. asianpubs.org The functional groups on this compound offer opportunities for polymerization and the creation of novel functional materials.

For instance, the amino group could be used to anchor the thiophene monomer to surfaces or to other polymer chains. The ester group could be modified to introduce liquid crystalline properties or to tune the solubility and processing characteristics of the resulting materials. Further research into the polymerization of appropriately functionalized derivatives of this compound could lead to the development of new organic semiconductors, sensors, and other advanced materials. asianpubs.org

In the realm of synthetic methodology, there is still room for innovation. The development of enantioselective syntheses of chiral 2-aminothiophene derivatives would be a significant advancement, opening up new possibilities for the creation of stereochemically defined drug candidates. Additionally, exploring novel multicomponent reactions that incorporate this compound as a building block could lead to the rapid and efficient construction of complex molecular architectures.

Prospects for Further Mechanistic and Theoretical Investigations

Despite the long history of the Gewald reaction, some aspects of its mechanism are still not fully understood. wikipedia.orgacs.org Recent computational studies using density functional theory (DFT) have provided insights into the initial Knoevenagel-Cope condensation and the subsequent steps involving sulfur. acs.org However, a more detailed understanding of the role of the base, the nature of the sulfurating agent, and the factors controlling regioselectivity in certain cases would be highly beneficial for optimizing the reaction and expanding its scope.

Further mechanistic studies, combining experimental and computational approaches, could elucidate the finer details of the reaction pathway. This knowledge could lead to the development of more efficient and selective synthetic protocols. Theoretical investigations can also play a crucial role in predicting the electronic and photophysical properties of novel materials derived from this compound, guiding the design of materials with desired functionalities. For example, understanding the impact of different substituents on the HOMO and LUMO energy levels could aid in the development of new organic electronic materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-aminothiophene-3-acetate?

  • Methodological Answer : A common approach involves alkylation of 2-aminothiophene derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in dry acetone). For example, nucleophilic substitution reactions can proceed via refluxing with a halide acceptor. Post-reaction, purification is achieved through column chromatography or recrystallization. Yields typically range from 60–85%, depending on reaction optimization .
Step Reagents/Conditions Purpose
AlkylationEthyl bromoacetate, K₂CO₃, dry acetone, reflux (8–12 h)Introduce acetate group
Reduction (if needed)NH₄Cl/Fe in ethanol/waterReduce nitro or other functional groups
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Isolate product

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Dissolve the compound in deuterated DMSO or CDCl₃. Key peaks include the ethyl ester protons (δ ~4.1–4.2 ppm, quartet; δ ~1.2 ppm, triplet) and thiophene ring protons (δ ~6.5–7.5 ppm). Compare with literature data for validation .
  • Mass Spectrometry (MS) : Use ESI or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Q. What storage conditions ensure the stability of this compound?

  • Store at -20°C in airtight, light-protected containers (e.g., amber glass vials). Stability exceeds 2 years under these conditions. Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., DIEA, DBU) or phase-transfer catalysts to enhance reactivity .
  • Solvent Optimization : Replace acetone with DMF or THF for better solubility of intermediates.
  • DoE (Design of Experiments) : Vary temperature (40–80°C), time (4–24 h), and molar ratios to identify optimal parameters. Statistical tools (e.g., ANOVA) validate significance .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Replicate literature conditions for direct comparison.
  • Tautomerism : Check for keto-enol tautomerism in the acetate group, which alters peak positions. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
  • Cross-Validation : Compare with high-resolution crystallographic data (if available) or computational predictions (DFT) .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetone vs. ethanol).
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) analysis .

Q. How to validate purity using HPLC and address batch-to-batch variability?

  • Methodological Answer :

  • HPLC Conditions : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
  • Calibration : Use a certified reference standard (≥98% purity) to establish retention time and peak area thresholds.
  • Statistical Analysis : Apply Student’s t-test or RSD (relative standard deviation) to assess variability between batches .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for this compound synthesis?

  • Methodological Answer :

  • Parameter Variability : Differences in reagent purity, solvent grade, or equipment calibration.
  • Workup Techniques : Incomplete extraction or inadequate drying (e.g., Na₂SO₄ vs. MgSO₄) may reduce isolated yields.
  • Impurity Interference : Byproducts (e.g., unreacted starting materials) skew LCMS or NMR quantification. Replicate experiments with strict quality control to minimize discrepancies .

Structural and Functional Insights

Q. How does the electronic structure of the thiophene ring influence the compound’s reactivity?

  • The electron-rich thiophene ring enhances nucleophilic aromatic substitution (NAS) at the 3-position. Substituents (e.g., amino groups) activate the ring toward electrophilic attacks, while ester groups modulate solubility and steric effects. Computational modeling (e.g., NBO analysis) quantifies charge distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.